Cas no 1517851-81-8 (2-(Oxetan-3-yl)propanoic acid)

2-(Oxetan-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(Oxetan-3-yl)propanoic acid
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- インチ: 1S/C6H10O3/c1-4(6(7)8)5-2-9-3-5/h4-5H,2-3H2,1H3,(H,7,8)
- InChIKey: OGADCXMJDSUABP-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(C1COC1)C
2-(Oxetan-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189760-1g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-189760-5g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-189760-1.0g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-189760-0.25g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-189760-2.5g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-189760-0.1g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-189760-10g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-189760-0.05g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-189760-0.5g |
2-(oxetan-3-yl)propanoic acid |
1517851-81-8 | 0.5g |
$1262.0 | 2023-09-18 |
2-(Oxetan-3-yl)propanoic acid 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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6. Book reviews
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
2-(Oxetan-3-yl)propanoic acidに関する追加情報
Recent Advances in the Application of 2-(Oxetan-3-yl)propanoic acid (CAS: 1517851-81-8) in Chemical Biology and Pharmaceutical Research
2-(Oxetan-3-yl)propanoic acid (CAS: 1517851-81-8) has emerged as a promising scaffold in medicinal chemistry and chemical biology due to its unique structural features and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of covalent inhibitors and prodrugs. The oxetane ring, a four-membered oxygen-containing heterocycle, imparts desirable physicochemical properties such as improved solubility and metabolic stability, making it an attractive motif for drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(Oxetan-3-yl)propanoic acid in the development of novel covalent kinase inhibitors. Researchers successfully incorporated this scaffold into targeted inhibitors of Bruton's tyrosine kinase (BTK), achieving enhanced selectivity and potency. The study revealed that the oxetane ring's constrained geometry and polarity contributed to optimal binding interactions while minimizing off-target effects, a critical consideration in kinase inhibitor design.
In the field of antibody-drug conjugates (ADCs), 2-(Oxetan-3-yl)propanoic acid has shown significant promise as a linker component. Recent work published in Bioconjugate Chemistry (2024) described its application in creating stable, yet cleavable linkers that maintain payload potency while improving systemic stability. The researchers noted that the acid functionality of 1517851-81-8 allowed for efficient conjugation to both antibody carriers and cytotoxic payloads, offering advantages over traditional linker chemistries.
Metabolic stability studies have further underscored the value of this compound. A 2024 investigation in Drug Metabolism and Disposition reported that derivatives containing the 2-(Oxetan-3-yl)propanoic acid moiety exhibited significantly improved metabolic stability compared to their acyclic counterparts, particularly against cytochrome P450-mediated oxidation. This property makes it particularly valuable for oral drug development where first-pass metabolism often presents significant challenges.
The synthetic versatility of 1517851-81-8 has also been a focus of recent research. A 2023 paper in Organic Letters detailed novel ring-opening reactions of the oxetane moiety under mild conditions, enabling efficient diversification of the scaffold. These methodologies have expanded the utility of 2-(Oxetan-3-yl)propanoic acid in parallel synthesis and combinatorial chemistry approaches for drug discovery.
Looking forward, the unique properties of 2-(Oxetan-3-yl)propanoic acid position it as a valuable building block in multiple areas of pharmaceutical research. Ongoing studies are exploring its application in PROTACs (proteolysis targeting chimeras), where its ability to form stable connections between target-binding and E3 ligase-binding moieties may offer advantages over current linker technologies. Additionally, its potential in CNS drug development is being investigated, given the oxetane ring's ability to improve blood-brain barrier penetration while maintaining desirable physicochemical properties.
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